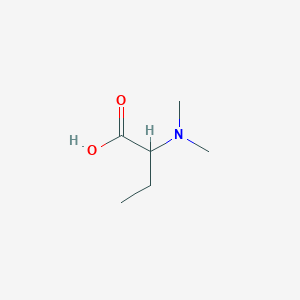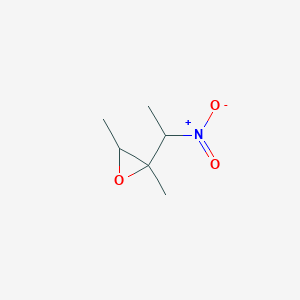
2,3-Dimethyl-2-(1-nitroethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2-(1-nitroethyl)oxirane, also known as NIMMO, is a highly reactive organic compound that has been widely used in scientific research. NIMMO is a heterocyclic compound that contains an epoxide ring, a nitro group, and two methyl groups. The compound has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-2-(1-nitroethyl)oxirane involves its ability to react with nucleophiles, such as DNA and proteins, through the epoxide ring. The reaction results in the formation of covalent adducts, which can lead to DNA damage and cell death. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been found to inhibit the activity of some enzymes, such as cytochrome P450, which can affect the metabolism of drugs and other xenobiotics.
Efectos Bioquímicos Y Fisiológicos
2,3-Dimethyl-2-(1-nitroethyl)oxirane has been shown to have a range of biochemical and physiological effects. The compound has been found to be mutagenic and genotoxic, causing DNA damage and inducing mutations in bacterial and mammalian cells. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been shown to have cytotoxic effects, inhibiting cell growth and inducing apoptosis in cancer cells. In addition, 2,3-Dimethyl-2-(1-nitroethyl)oxirane has been found to have immunomodulatory effects, affecting the function of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dimethyl-2-(1-nitroethyl)oxirane in lab experiments is its high reactivity and specificity. The compound can react with specific nucleophiles, allowing for the targeted modification of biomolecules. 2,3-Dimethyl-2-(1-nitroethyl)oxirane is also relatively easy to synthesize and purify, making it readily available for research. However, 2,3-Dimethyl-2-(1-nitroethyl)oxirane has some limitations, such as its low stability and short half-life, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving 2,3-Dimethyl-2-(1-nitroethyl)oxirane. One area of interest is the development of new synthetic methods for the compound, with the aim of improving the yield and purity of 2,3-Dimethyl-2-(1-nitroethyl)oxirane. Another area of research is the development of new applications for 2,3-Dimethyl-2-(1-nitroethyl)oxirane, such as in the synthesis of novel drugs and materials. Additionally, further studies are needed to elucidate the mechanisms of action of 2,3-Dimethyl-2-(1-nitroethyl)oxirane and its effects on biological systems, which could lead to new insights into the treatment of diseases such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 2,3-Dimethyl-2-(1-nitroethyl)oxirane involves the reaction of 2,3-dimethylbutadiene with nitromethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate nitroalkene and subsequent cyclization to form the oxirane ring. The yield of 2,3-Dimethyl-2-(1-nitroethyl)oxirane can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2-(1-nitroethyl)oxirane has been extensively used in scientific research as a reactive intermediate and a cross-linking agent. The compound has been found to be particularly useful in the study of DNA damage and repair mechanisms, as it can form covalent adducts with nucleic acids. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics.
Propiedades
Número CAS |
169215-06-9 |
|---|---|
Nombre del producto |
2,3-Dimethyl-2-(1-nitroethyl)oxirane |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2,3-dimethyl-2-(1-nitroethyl)oxirane |
InChI |
InChI=1S/C6H11NO3/c1-4(7(8)9)6(3)5(2)10-6/h4-5H,1-3H3 |
Clave InChI |
FBAWSDGMCJIEOQ-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(C)C(C)[N+](=O)[O-] |
SMILES canónico |
CC1C(O1)(C)C(C)[N+](=O)[O-] |
Sinónimos |
Pentitol, 3,4-anhydro-1,2,5-trideoxy-3-C-methyl-2-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



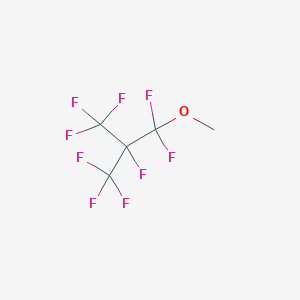
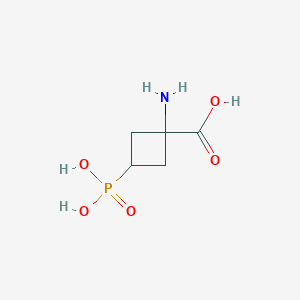
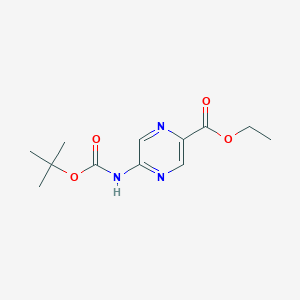
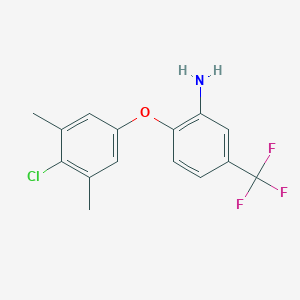
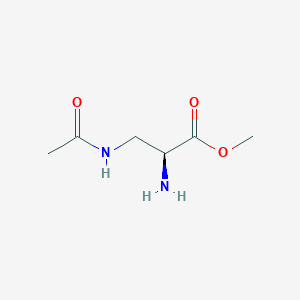
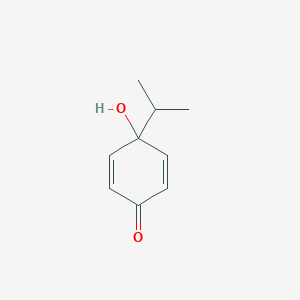
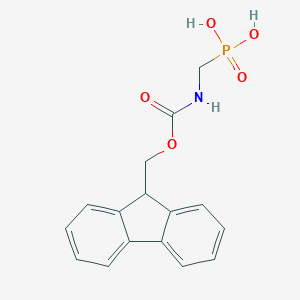
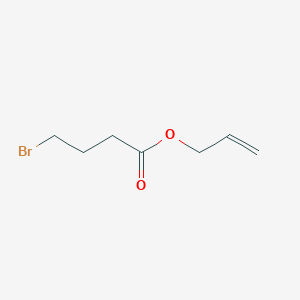

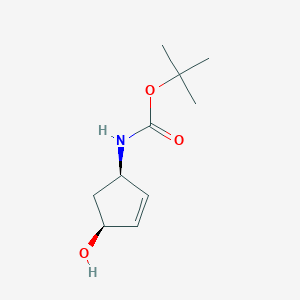
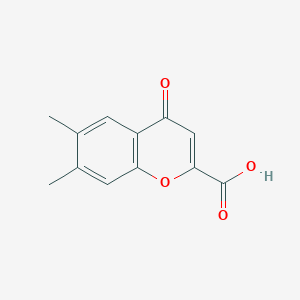
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
